molecular formula C24H24B2Br2N2O4 B1311783 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 436853-30-4

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide

Cat. No.: B1311783
CAS No.: 436853-30-4
M. Wt: 585.9 g/mol
InChI Key: DTORDTSFDZJPJM-UHFFFAOYSA-L
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Description

1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring boronobenzyl groups attached to a bipyridine core, imparts distinctive chemical properties that make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide typically involves several key steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its interaction with metal ions and other molecular targets. The bipyridine core acts as a chelating agent, binding to metal centers and influencing their reactivity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new catalysts .

Comparison with Similar Compounds

1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide can be compared with other bipyridine derivatives such as:

The unique feature of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide is the presence of boronobenzyl groups, which enhance its reactivity and expand its range of applications compared to other bipyridine derivatives.

Properties

IUPAC Name

[4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORDTSFDZJPJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435836
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436853-30-4
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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